molecular formula C11H9NO3 B13920014 (6-formyl-1H-indol-1-yl)acetic acid CAS No. 952934-01-9

(6-formyl-1H-indol-1-yl)acetic acid

Cat. No.: B13920014
CAS No.: 952934-01-9
M. Wt: 203.19 g/mol
InChI Key: INIIXEIWAFJGHA-UHFFFAOYSA-N
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Description

2-(6-Formyl-1H-indol-1-yl)acetic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process often uses hydrazine derivatives and ketones or aldehydes under acidic conditions . For instance, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives, including 2-(6-Formyl-1H-indol-1-yl)acetic acid, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Formyl-1H-indol-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and as a probe for biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing protein function. Additionally, the formyl group can form hydrogen bonds with biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-(1H-Indol-3-yl)acetic acid: Another indole derivative with different functional groups.

Uniqueness

2-(6-Formyl-1H-indol-1-yl)acetic acid is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

952934-01-9

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(6-formylindol-1-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-7-8-1-2-9-3-4-12(6-11(14)15)10(9)5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

INIIXEIWAFJGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)O)C=O

Origin of Product

United States

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